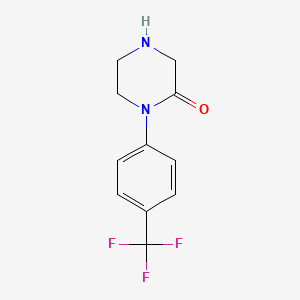

![molecular formula C9H8F4O B1319295 2-[2-Fluoro-4-(trifluorometil)fenil]etanol CAS No. 886761-78-0](/img/structure/B1319295.png)

2-[2-Fluoro-4-(trifluorometil)fenil]etanol

Descripción general

Descripción

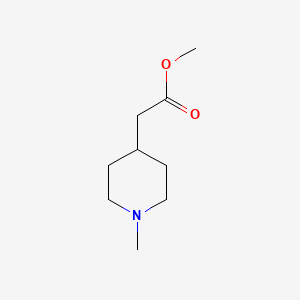

“2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol” is a chemical compound with the CAS Number: 886761-78-0 . It has a molecular weight of 208.16 and its IUPAC name is 2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol . The compound is stored at ambient temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol” is 1S/C9H8F4O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5,14H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

“2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

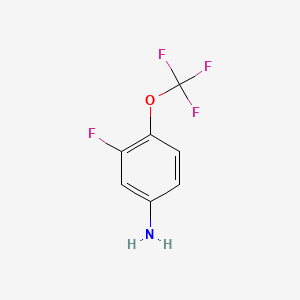

El grupo trifluorometil, que está presente en “2-[2-Fluoro-4-(trifluorometil)fenil]etanol”, se encuentra en muchos medicamentos aprobados por la FDA . La incorporación de flúor o grupos funcionales que contienen flúor en compuestos puede afectar significativamente el crecimiento farmacéutico .

Síntesis de aminopiridinas

El compuesto puede actuar como un reactivo en la preparación de aminopiridinas a través de reacciones de aminación . Las aminopiridinas son importantes en la química medicinal debido a su amplia gama de actividades biológicas.

Ligando catalítico para la preparación regioselectiva

“this compound” se puede utilizar como ligando catalítico para la preparación regioselectiva de tetrametilbifenilos a través del acoplamiento oxidativo aeróbico de xileno catalizado por paladio .

Síntesis de difeniltioéteres

El compuesto se puede utilizar para la síntesis de difeniltioéteres . Los difeniltioéteres tienen diversas aplicaciones en la química medicinal y el descubrimiento de fármacos.

Intermedio en la fabricación farmacéutica

“this compound” se puede utilizar como intermedio en la fabricación de varios productos farmacéuticos .

Síntesis de compuestos que contienen flúor

El compuesto se puede utilizar en la síntesis de otros compuestos que contienen flúor . Estos compuestos son importantes en varios campos, incluyendo la medicina, la electrónica, los agroquímicos y la catálisis .

Safety and Hazards

Mecanismo De Acción

Target of Action

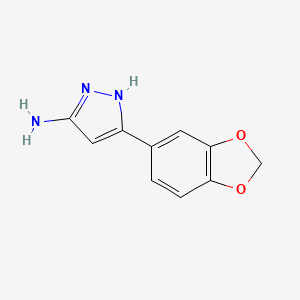

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can enhance drug potency by forming key hydrogen bonding interactions with proteins .

Biochemical Pathways

Similar compounds have been shown to participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Similar compounds have been reported to exhibit improved drug potency toward certain enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol .

Análisis Bioquímico

Biochemical Properties

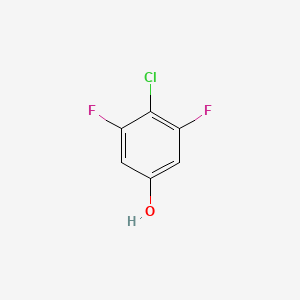

2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, it can form complexes with Lewis bases such as tetrahydrofuran (THF) or pyridine through hydrogen bonding . These interactions can stabilize certain conformations of proteins or enzymes, potentially affecting their activity.

Cellular Effects

The effects of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell membrane receptors, altering signal transduction pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can occur through hydrogen bonding or hydrophobic interactions, leading to changes in the enzyme’s conformation and activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in cells. The compound may be metabolized through oxidation or conjugation reactions, leading to the formation of different metabolites .

Transport and Distribution

Within cells and tissues, 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its activity and effects .

Subcellular Localization

The subcellular localization of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .

Propiedades

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPFABXJRPFKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268548 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-78-0 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)